2-hydroxy-N-(3-iodophenyl)-2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetamide
Description
This compound features a 2-oxoindole-3-ylidene core linked via an acetamide group to a 3-iodophenyl substituent. The hydroxyl group at position 2 and the (3E)-configuration of the indole ring contribute to its unique electronic and steric properties. The iodine atom enhances lipophilicity and may influence pharmacokinetics, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(2-hydroxy-1H-indol-3-yl)-N-(3-iodophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c17-9-4-3-5-10(8-9)18-16(22)14(20)13-11-6-1-2-7-12(11)19-15(13)21/h1-8,19,21H,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLUSVNCEIHLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C(=O)C(=O)NC3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Features and Functional Groups
The target compound shares a 2-oxoindole-3-ylidene-acetamide backbone with several analogues (Table 1). Key variations lie in substituents and functional groups, which modulate bioactivity and physicochemical properties.
Table 1: Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Halogenated Aryl Groups: The 3-iodophenyl group in the target compound contrasts with chlorine () or fluorine () substituents. For example, the fluoroisoxazolyl derivative in shows high activity (6.554), possibly due to fluorine’s electronegativity improving target binding .
- Hydroxyimino vs. Hydroxyl: The hydroxyimino group in ’s compound introduces a conjugated system, which may stabilize free radicals, explaining its antioxidant activity. In contrast, the target’s hydroxyl group could participate in hydrogen bonding, influencing solubility and target interactions .
- Hydrazide vs.
Configuration and Conformational Analysis
The (3E)-configuration of the indole-3-ylidene group in the target compound likely imposes a planar geometry, optimizing π-π stacking with aromatic residues in biological targets. This contrasts with (3Z)-configured analogues (e.g., ), where steric hindrance may reduce binding efficiency . Computational studies in highlight the importance of conformation in antioxidant activity, with bond angles and lengths closely matching crystallographic data .
Q & A
Q. What are the optimal conditions for synthesizing 2-hydroxy-N-(3-iodophenyl)-2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetamide with high purity and yield?
Methodological Answer:
- Solvent Selection: Ethanol or chloroform is recommended for condensation reactions due to their polarity and ability to stabilize intermediates . Dimethyl sulfoxide (DMSO) may be used for reactions requiring high-temperature stability .
- Temperature Control: Maintain temperatures between 60–80°C for indole-derivative coupling reactions to avoid side products .
- Reaction Monitoring: Thin-layer chromatography (TLC) with silica gel plates (e.g., hexane:ethyl acetate 7:3) ensures real-time tracking of reaction progress .
- Characterization: Post-synthesis, validate purity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H NMR to verify the indole NH proton (δ 10–12 ppm) and acetamide carbonyl (δ 165–170 ppm). C NMR confirms the enol-keto tautomerism via shifts at δ 175–185 ppm (C=O) .
- Mass Spectrometry: HRMS with electrospray ionization (ESI) provides accurate mass-to-charge ratios (e.g., [M+H]) to confirm molecular formula .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at 1650–1700 cm, N-H bend at 3300–3500 cm) .
Q. How can researchers optimize purification protocols for this compound?
Methodological Answer:
- Column Chromatography: Use silica gel (60–120 mesh) with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate the target compound .
- Recrystallization: Ethanol/water mixtures (7:3 v/v) enhance crystal formation for X-ray diffraction studies .
- Purity Assessment: Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to achieve >95% purity .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data during structural analysis?
Methodological Answer:
- Tautomeric Equilibria: The enol-keto tautomerism of the indole-oxoacetamide moiety may cause variable NMR shifts. Use deuterated DMSO to stabilize the dominant tautomer .
- Dynamic Effects: Variable-temperature NMR (e.g., 25–60°C) can resolve ambiguities arising from conformational flexibility .
- X-ray Crystallography: Resolve absolute configuration disputes by growing single crystals in ethyl acetate/n-hexane mixtures .
Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- In Vitro Assays: Screen for antimicrobial activity using MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Molecular Docking: Model interactions with DNA topoisomerase II or kinase targets using AutoDock Vina; validate via isothermal titration calorimetry (ITC) .
- Cellular Uptake Studies: Fluorescent labeling (e.g., BODIPY tags) and confocal microscopy track intracellular localization .
Q. How does the compound’s stability vary under different storage and reaction conditions?
Methodological Answer:
- Solvent Stability: Avoid prolonged exposure to DMSO (>72 hours) to prevent degradation; use anhydrous acetonitrile for long-term storage .
- pH Sensitivity: Stable at pH 6–8; avoid strongly acidic (pH <3) or basic (pH >10) conditions to prevent hydrolysis of the acetamide group .
- Thermal Stability: Decomposes above 150°C; store at 4°C under inert gas (argon) .
Q. What structure-activity relationship (SAR) strategies enhance its therapeutic potential?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO, -CF) on the phenyl ring to modulate bioavailability (see Table 1) .
- Heterocyclic Modifications: Replace the indole moiety with pyrimidoindole or thienopyrimidine cores to improve binding affinity .
- Pharmacokinetic Profiling: Assess logP (octanol/water) and plasma protein binding (PPB) to optimize ADME properties .
Q. Table 1: Substituent Effects on Biological Activity
| Substituent Position | Functional Group | Impact on Activity | Reference |
|---|---|---|---|
| 3-Iodophenyl | -I | Enhanced DNA binding | |
| 4-Methoxyphenyl | -OCH | Improved solubility | |
| 3-Chlorophenyl | -Cl | Increased cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
